molecular formula C17H16F2N2O3 B2812469 1-(2,6-Difluorophenyl)-3-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)urea CAS No. 1448076-26-3

1-(2,6-Difluorophenyl)-3-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)urea

Cat. No. B2812469
CAS RN: 1448076-26-3
M. Wt: 334.323
InChI Key: BHWLZEBUUUTVJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-Difluorophenyl)-3-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)urea, also known as DBU-195, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. DBU-195 is a urea derivative that was first synthesized in 2016 by researchers at the University of Texas at Austin. Since then, it has been studied extensively for its pharmacological properties and potential as a drug candidate.

Scientific Research Applications

  • Crystal Structure Studies :

    • The crystal structure of similar compounds, such as 1-(3,5-Dichloro-2,4-difluorophenyl)-3-(2,6-difluorobenzoyl)urea, an inhibitor of chitin synthesis, has been established, providing insights into their molecular conformations and interactions (Li Zhong et al., 1998).
    • Other related compounds, like chlorfluazuron and flufenoxuron, have been studied for their crystal structures, revealing dihedral angles and hydrogen bond formations (Seonghwa Cho et al., 2015); (Youngeun Jeon et al., 2014).
  • Synthesis and Bioactivity :

    • The synthesis of novel thiazolyl urea derivatives, including structural analogs, has shown promising antitumor activities, highlighting the potential medicinal applications of these compounds (S. Ling et al., 2008).
    • Compounds like N-(2,6-difluorobenzoyl)-N′-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea have demonstrated excellent fungicidal activities, indicating their potential use in agricultural applications (Xinjian Song et al., 2008).
  • Insecticidal Effects :

    • Certain 1-(2,6-disubstituted benzoyl)-3-phenylurea insecticides, similar in structure, have been shown to inhibit chitin synthesis in insect larvae, which helps in understanding their insecticidal effect (D. Deul et al., 1978).
  • Photochemical Synthesis :

    • Studies on the photochemical synthesis of dihydrobenzofurans, which share structural similarities, provide insights into new methods for synthesizing such compounds with potential antimicrobial properties (K. Ravi et al., 2012).
  • Antifungal and Antibacterial Activity :

    • Research on N-(4-chloro-2-trifluoroactyl phenyl) - aminothiazole derivatives, related in structure, has revealed significant antibacterial and antifungal activities, which could be relevant for pharmaceutical applications (K. Sujatha et al., 2019).

properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N2O3/c18-12-2-1-3-13(19)16(12)21-17(23)20-9-14(22)10-4-5-15-11(8-10)6-7-24-15/h1-5,8,14,22H,6-7,9H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWLZEBUUUTVJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(CNC(=O)NC3=C(C=CC=C3F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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